molecular formula C10H18O B13951887 3-Methyl-5-(propan-2-yl)cyclohexan-1-one CAS No. 518034-59-8

3-Methyl-5-(propan-2-yl)cyclohexan-1-one

Cat. No.: B13951887
CAS No.: 518034-59-8
M. Wt: 154.25 g/mol
InChI Key: MCSPKYAHSDBQAR-UHFFFAOYSA-N
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Description

Cyclohexanone, 3-methyl-5-(1-methylethyl)- is an organic compound with the molecular formula C10H18O. It is a derivative of cyclohexanone, characterized by the presence of a methyl group and an isopropyl group attached to the cyclohexane ring. This compound is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanone, 3-methyl-5-(1-methylethyl)- can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of cyclohexanone, 3-methyl-5-(1-methylethyl)- often involves catalytic hydrogenation of the corresponding cyclohexene derivative. This process is carried out in the presence of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions.

Types of Reactions:

    Oxidation: Cyclohexanone, 3-methyl-5-(1-methylethyl)- can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the methyl or isopropyl groups, leading to the formation of various substituted derivatives. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Cyclohexanone, 3-methyl-5-(1-methylethyl)- has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.

    Industry: Cyclohexanone, 3-methyl-5-(1-methylethyl)- is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of cyclohexanone, 3-methyl-5-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s effects are mediated through its interactions with cellular receptors and enzymes, influencing biochemical processes and metabolic pathways.

Comparison with Similar Compounds

Cyclohexanone, 3-methyl-5-(1-methylethyl)- can be compared with other similar compounds, such as:

    Cyclohexanone, 5-methyl-2-(1-methylethyl)-: This compound has a similar structure but differs in the position of the methyl and isopropyl groups.

    Cyclohexanone, 3-methyl-: Lacks the isopropyl group, resulting in different chemical properties and reactivity.

    Cyclohexanone, 5-methyl-: Lacks the isopropyl group and has the methyl group at a different position.

The uniqueness of cyclohexanone, 3-methyl-5-(1-methylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

3-methyl-5-propan-2-ylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)9-4-8(3)5-10(11)6-9/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSPKYAHSDBQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(=O)C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281285
Record name 3-Methyl-5-(propan-2-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518034-59-8
Record name 3-Methyl-5-(propan-2-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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